CM16 protein, wheat
Description
Historical Context and Discovery of CM16 Protein in Wheat
The discovery of the CM16 protein is rooted in broader investigations into the composition of wheat grain proteins. Initially, researchers identified a group of low molecular weight, sulfur-rich proteins in durum wheat, termed "durum wheat sulfur-rich glutenins" (DSG), which were believed to play a role in the formation of the gluten network and dough quality. cerealsgrains.org Subsequent analysis of these proteins, specifically a fraction named DSG-1, revealed N-terminal amino acid sequences that were highly similar to previously characterized proteins from bread wheat known as CM proteins. cerealsgrains.orgciheam.org
The designation "CM" originates from the characteristic solubility of this protein family in chloroform/methanol mixtures. frontiersin.orgnih.govciheam.org This biochemical property distinguished them from other protein groups. The link between DSG-1 and the CM protein family was solidified through molecular biology when a cDNA encoding for a protein with high homology to CM16 was cloned and characterized from durum wheat (Triticum durum) in the early 1990s, followed by its characterization in bread wheat (Triticum aestivum). ciheam.orgoup.comhal.science These foundational studies established CM16 as a distinct entity within the complex proteome of wheat.
Classification and Nomenclature of CM16 Protein within Wheat Protein Families
The CM16 protein is classified within the prolamin superfamily, specifically as part of the alpha-amylase/trypsin inhibitor (ATI) family. frontiersin.orgnih.gov These proteins are typically found in the albumin and globulin fraction of wheat proteins, which are soluble in water and salt solutions, respectively. karger.com
The nomenclature "CM16" places it within the "CM" group of proteins, which are components of heterotetrameric α-amylase inhibitors. frontiersin.orgciheam.org These complexes are formed by the assembly of different CM subunits. A typical tetrameric inhibitor includes subunits such as CM1, CM2, CM3, CM16, and CM17. frontiersin.orgnih.gov Genetic studies have mapped the genes encoding the CM16 subunit to chromosomes 4B and 4D in wheat. frontiersin.orgnih.gov It's also noted that CM16 can exist in both non-glycosylated and glycosylated forms, adding to its molecular diversity. frontiersin.org
| Classification of CM16 Protein | |
| Protein Superfamily | Prolamin |
| Protein Family | Alpha-Amylase/Trypsin Inhibitors (ATI) |
| Solubility Class | Albumin/Globulin (Originally defined by Chloroform/Methanol solubility) |
| Sub-Group | CM Proteins |
| Quaternary Structure | Subunit of heterotetrameric α-amylase inhibitors |
| Common Associated Subunits | CM1, CM2, CM3, CM17 |
| Chromosomal Location of Gene | Chromosomes 4B, 4D |
Overview of Key Academic Research Trajectories on CM16 Protein
Research on the CM16 protein has followed several key trajectories, evolving from basic characterization to complex functional studies.
Properties
CAS No. |
128284-71-9 |
|---|---|
Molecular Formula |
C34H39Na3O11S3 |
Synonyms |
CM16 protein, wheat |
Origin of Product |
United States |
Molecular Biology and Genetics of Cm16 Protein
Genomic Organization and Gene Structure of CM16 Protein Loci in Wheat
The genes encoding CM proteins, including CM16, are part of a multigene family dispersed across several chromosomes in both durum and bread wheat. researchgate.net While specific chromosomal locations for the CM16 gene (or genes) are mentioned in the context of gene silencing studies, indicating a locus on chromosome 4B or 4D for CM16 (TraesCS4B01G328000) and CM3 (TraesCS4B01G328100), a comprehensive map of all CM16 loci and their detailed gene structures (exon-intron organization) across the entire wheat genome was not explicitly detailed in the search results. mdpi.comresearchgate.net However, gene structure is often conserved among orthologs in closely related monocot species like rice and wheat, and RNA-Seq data can be used to determine gene structure. elifesciences.org
Allelic Variation and Genetic Diversity of CM16 Protein Genes Across Wheat Germplasm
Allelic variation is a significant factor in wheat genetics, influencing various traits including protein composition. ciheam.orgnih.govfrontiersin.org While the search results highlight allelic diversity in other wheat gene families like those for phenology or high-molecular-weight glutenin subunits, specific detailed information on allelic variation and genetic diversity specifically of CM16 protein genes across a wide range of wheat germplasm was not extensively covered. nih.govfrontiersin.orgnig.ac.jpnig.ac.jpbiorxiv.org However, the existence of different CM protein members (CM3, CM16, 0.28, CM17) with sequence similarities suggests potential variation within the CM protein family. mdpi.comciheam.orgcerealsgrains.org Studies using techniques like RNA sequencing and proteomic analysis can reveal differential accumulation of proteins and transcripts, which can be indicative of underlying genetic variation. researchgate.netsciopen.comnih.gov
Promoter Regions and Cis-Regulatory Elements Governing CM16 Protein Gene Expression
Gene expression is significantly regulated at the transcriptional level, with transcription factors binding to cis-regulatory elements in promoter regions. nih.govnih.govfrontiersin.orgmdpi.com While the search results discuss cis-regulatory elements in the promoters of other wheat gene families, such as those for high-molecular-weight glutenin subunits and genes involved in abiotic stress response, specific details regarding the promoter regions and cis-regulatory elements that specifically govern the expression of CM16 protein genes were not prominently featured. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netmdpi.com However, general categories of cis-acting elements, including those related to growth and development, abiotic/biotic stress, and phytohormone responses, are known to be present in wheat gene promoters. researchgate.netresearchgate.net
Transcriptional Regulation of CM16 Protein Gene Expression
Transcriptional regulation plays a primary role in controlling the synthesis of seed storage proteins in cereals. sciopen.comnih.gov This involves a complex network of transcription factors interacting with cis-regulatory elements in gene promoters. nih.govnih.govfrontiersin.orgmdpi.com
Developmental Expression Profiles of CM16 Protein Transcripts in Wheat Tissues
The expression of genes encoding seed storage proteins in wheat is typically tissue-specific, primarily occurring in the endosperm, and is under strict temporal control during grain development. sciopen.comnih.govpsu.edu Studies using techniques like qRT-PCR have investigated the expression levels of CM protein genes, including CM16, at different stages of caryopses growth. mdpi.comresearchgate.net For instance, expression analysis of CM3, CM16, and 0.28 ATI genes in the bread wheat cultivar Bobwhite showed varying expression levels at 10, 20, and 30 days post anthesis (DPA). mdpi.comresearchgate.net
| Gene | Wheat Cultivar/Line | 10 DPA (Relative Expression) | 20 DPA (Relative Expression) | 30 DPA (Relative Expression) |
| CM16 | Bobwhite (Control) | High | High | Decreasing |
| CM16 | RNAi Line 10-10a | Reduced | Reduced | Significantly Reduced |
| CM16 | RNAi Line 22-2 | Reduced | Reduced | Significantly Reduced |
Environmental and Abiotic Stress-Induced Transcriptional Modulation of CM16 Protein Genes
Environmental factors, including abiotic stresses such as temperature and nitrogen availability, can influence the temporal expression patterns and accumulation of wheat grain proteins. mdpi.compsu.edunih.govplos.org While the impact of environment on the regulation of albumin and globulin genes, a class that includes CM proteins, has received less attention compared to gluten proteins, studies on other gene families indicate that abiotic stress can significantly modulate gene expression through transcription factors and cis-regulatory elements. nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.compsu.edu For example, genes involved in abiotic stress response contain specific cis-acting elements in their promoters. researchgate.netresearchgate.net Drought and heat stress are known to impact plant growth and gene expression, and post-transcriptional and post-translational modifications also play a role in stress response. mdpi.comnih.govfrontiersin.org Specific transcription factors, like ERFs, are involved in modulating drought stress responses in wheat. frontiersin.org While a direct, detailed account of how specific environmental or abiotic stresses transcriptionally modulate CM16 protein genes was not a primary focus of the provided search results, the general principles of stress-induced transcriptional regulation in wheat suggest that CM16 expression could be influenced by such factors. nih.govfrontiersin.orgmdpi.compsu.edunih.govplos.org
Post-Transcriptional and Translational Control Mechanisms for CM16 Protein Synthesis
Gene expression is regulated at multiple levels beyond transcription, including post-transcriptional and translational control. frontiersin.orgmdpi.comnih.gov These mechanisms fine-tune protein production and are crucial for adapting to environmental changes, including abiotic stress. frontiersin.orgmdpi.com Post-transcriptional regulation encompasses processes such as mRNA processing (capping, splicing, polyadenylation), mRNA stability, and mRNA translation. mdpi.comnih.gov RNA silencing, mediated by small RNAs like microRNAs (miRNAs), is another mechanism that can down-regulate specific transcripts by triggering cleavage or inhibiting translation. frontiersin.orgmdpi.com
Regarding CM16 protein specifically, research suggests that post-transcriptional mechanisms may be involved in regulating its levels. A study on seed dormancy release in wheat indicated that a reduction in CM16 levels during after-ripening was accompanied by oxidation of its corresponding probesets, potentially suggesting translational repression. researchgate.net This highlights that translational control can play a role in CM16 protein synthesis. Additionally, the observation that recombinant CM16 protein expressed in Pichia pastoris appears glycosylated, while in silico analysis predicted a glycosylation site, suggests potential post-translational modification of CM16. nih.govresearchgate.net Post-translational modifications, such as glycosylation, ubiquitination, and SUMOylation, can affect protein activity, localization, and stability. frontiersin.org
While detailed studies solely focused on the post-transcriptional and translational control of CM16 synthesis were not extensively found, the general understanding of gene regulation in plants, particularly in response to developmental cues and environmental stresses, indicates that CM16 synthesis is likely subject to these multiple layers of control. frontiersin.orgmdpi.comnih.gov
Intracellular Localization and Trafficking Pathways of CM16 Protein within Wheat Cells
Proteins synthesized within plant cells are directed to their specific destinations via complex intracellular trafficking pathways. These pathways involve synthesis on ribosomes, translocation into the endoplasmic reticulum (ER), potential modification within the Golgi apparatus, and sorting to various cellular compartments or secretion outside the cell. CM16 protein, being a component of seed storage proteins and inhibitors, is expected to follow the secretory pathway.
Studies involving the expression of CM16 protein in Escherichia coli have demonstrated its accumulation in insoluble inclusion bodies when induced, indicating that in a heterologous system lacking the proper eukaryotic machinery, the protein may not fold or traffic correctly. nih.gov However, solubilization and refolding experiments have shown that the recombinant protein can be recovered in a soluble, monomeric form. nih.gov This highlights the importance of the cellular environment and trafficking machinery for the proper handling of CM16.
While direct, detailed studies specifically tracing the intracellular trafficking of CM16 protein within wheat cells are less extensively documented in the provided search results, its classification as an alpha-amylase/trypsin inhibitor and its role as a subunit of a heterotetrameric inhibitor complex suggest it enters the secretory pathway. Proteins destined for secretion, storage vacuoles, or the cell wall typically traverse the ER and Golgi network.
Research on other wheat proteins, such as xylanase inhibitor proteins (XIPs), which also function in defense, has shown localization to the extracellular region and cell wall, with some also found in the vacuole. scu.edu.au This provides a potential parallel for the trafficking of defense-related proteins like CM16.
Subcellular Compartmentalization and Accumulation Sites of CM16 Protein
The primary accumulation site for CM16 protein in wheat is the grain, specifically within the endosperm, where it functions as a storage protein and inhibitor. nih.govtandfonline.com CM16 is a subunit of a 60 kDa heterotetrameric inhibitor complex, which is composed of different CM protein subunits. nih.govnih.govresearchgate.net
UniProtKB annotation for Alpha-amylase/trypsin inhibitor CM16 (IAC16_WHEAT) indicates its cellular component as the extracellular region. uniprot.org Similarly, for CM17 protein, another related inhibitor, the UniProt annotation also lists the extracellular region as its subcellular location, with a "Secreted automatic annotation". uniprot.org This suggests that mature CM16 protein is ultimately located outside the cytoplasm, likely within the apoplast or associated with cell walls in the grain endosperm.
Studies analyzing protein profiles in wheat flour have identified CM16 protein, indicating its presence in the processed grain. nih.govmdpi.com The accumulation of CM proteins, including CM16, in developing endosperms has been observed as early as 4-7 days after flowering, increasing to a maximum around 18-21 days after flowering. tandfonline.com This developmental timing aligns with the accumulation of seed storage proteins.
While the UniProt annotation points towards an extracellular localization, it's important to note that proteins secreted to the extracellular space or stored in vacuoles in plants traverse the ER and Golgi. Therefore, transient localization within these organelles during synthesis and trafficking is expected.
Based on the available information, the primary accumulation site of CM16 protein is the wheat grain endosperm, where it is found in the extracellular region as part of a heterotetrameric inhibitor complex.
Table 1: Subcellular Localization of CM16 Protein (Based on Annotation)
| Protein Name | Organism | Subcellular Location (Annotated) | Source |
| Alpha-amylase/trypsin inhibitor CM16 | Triticum aestivum | Extracellular region | UniProtKB uniprot.org |
| CM 17 protein (related inhibitor) | Triticum aestivum | Extracellular region | UniProtKB uniprot.org |
Table 2: CM Protein Accumulation During Wheat Endosperm Development
| Protein Type | Developmental Stage (Days Post-Flowering) | Accumulation Trend | Source |
| CM proteins | 4-7 | Beginning to accumulate | tandfonline.com |
| CM proteins | 18-21 | Maximum accumulation | tandfonline.com |
| CM proteins | 20-25 (mRNA levels) | Maximum levels | tandfonline.com |
Further detailed research using techniques like immunofluorescence microscopy or protein tagging in transgenic wheat could provide more precise information on the dynamic intracellular trafficking and final accumulation sites of CM16 protein within different cell types of the wheat grain during development.
Structural and Biophysical Characterization of Cm16 Protein
Primary Sequence Analysis and Motif Identification in CM16 Protein
The primary structure of CM16 protein has been characterized through cDNA cloning and sequencing. fishersci.nlnih.govnih.govnih.govnih.gov Analysis of its amino acid sequence provides insights into its functional and structural properties.
Evolutionary Conservation of Amino Acid Sequences in CM16 Protein Homologs
Comparative studies of CM16 protein sequences with other CM proteins from wheat and barley reveal varying degrees of homology. For instance, CM16 shares approximately 51% amino acid sequence homology with wheat CM3 protein. Sequence similarities have also been observed between CM16 and the non-repetitive domains of sulfur-rich and high molecular weight (HMW) prolamins, suggesting a shared evolutionary origin among these wheat storage proteins. fishersci.nl Phylogenetic analyses indicate that bifunctional cereal trypsin/alpha-amylase inhibitors (CTIs), a group that includes CM16, are more closely related to LDI-like CTIs than to other CTI groups. Despite generally low sequence conservation among different CTIs, a high degree of structural conservation is observed.
Secondary and Tertiary Structure Elucidation of CM16 Protein
The secondary and tertiary structures of CM16 protein are crucial for its function as an inhibitor. The predicted structural model suggests a four-alpha-helix bundle connected by irregular loop regions. nih.gov While specific high-resolution structures of CM16 determined by experimental methods like X-ray crystallography or NMR are not prominently detailed in the immediate search results, the high structural conservation among cereal trypsin/alpha-amylase inhibitors (CTIs), for which structures have been determined, implies a similar fold for CM16. Predicted structures for CM16 are available in databases like AlphaFoldDB. nih.gov
Spectroscopic and Diffraction-Based Methodologies for CM16 Protein Structure Determination
Determining the three-dimensional structure of proteins like CM16 typically involves spectroscopic and diffraction-based techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed atomic-level information about protein conformation. While specific studies detailing the de novo structure determination of CM16 using these methods were not the primary focus of the search results, the successful expression of recombinant CM16 protein is advantageous for such structural analyses, as it provides pure material free from contamination by other related wheat proteins. nih.gov Characterization techniques such as SDS-PAGE, automated Edman degradation for N-terminal sequencing, and total amino acid analysis have been applied to study CM16. fishersci.nlnih.gov Furthermore, LC-MS/MS has been used to confirm protein identity and peptide coverage in studies involving CM16. scispace.com
Post-Translational Modifications of CM16 Protein and Their Structural Implications
CM16 protein is known to undergo post-translational modifications, which can influence its structure and function. Notably, CM16 can exist in both glycosylated and non-glycosylated forms. nih.gov Glycosylation, the addition of sugar moieties, is a common post-translational modification that can affect protein folding, stability, and interactions. In silico analysis has predicted a potential N-glycosylation site in CM16 at position N124. scispace.com Experimental evidence for the presence of linked sugars has been established using techniques such as periodic acid Schiff staining. scispace.com While glycosylation is the most documented modification for CM16, other post-translational modifications like phosphorylation and glycation are known to occur in other wheat allergens, suggesting potential modifications that could be relevant to CM16 given its allergenic properties. These modifications can have structural implications, potentially altering the protein's conformation or its interaction with other molecules.
Compound Identifiers
Glycosylation Patterns and Effects on CM16 Protein Conformation
Glycosylation has been observed in CM16 protein, particularly in recombinant forms produced in Pichia pastoris nih.govresearchgate.netresearchgate.net. In silico analysis has predicted one N-glycosylation site in CM16 at position N124 nih.govresearchgate.netresearchgate.net. The observed molecular weight of recombinant CM16 on SDS-PAGE is often higher than its theoretical molecular weight, suggesting glycosylation nih.govresearchgate.net. For instance, recombinant CM16 with a theoretical molecular weight of 14 kDa showed an apparent molecular weight of 20 kDa on SDS-PAGE, consistent with glycosylation nih.gov. The presence of sugars linked to the protein can be established by methods such as periodic acid Schiff staining nih.govresearchgate.net. Glycosylation can potentially affect the conformation and properties of CM16 protein. Glycation, a non-enzymatic modification involving the attachment of sugars, has been shown to significantly increase the IgE-binding capacity of CM16, which is relevant in the context of baker's asthma nih.govcsic.es.
Other Enzymatic Modifications and Their Structural Consequences for CM16 Protein
Beyond glycosylation, other post-translational modifications (PTMs) can occur in wheat proteins, including phosphorylation and acetylation nih.gov. While a comprehensive analysis of all enzymatic modifications specific to CM16 is not extensively detailed in the provided search results, the presence of conserved cysteine residues forming disulfide bonds is a crucial structural feature maintained by enzymatic processes during protein folding uniprot.orgembl-heidelberg.de. These disulfide bonds are essential for the protein's stability and inhibitory activity uniprot.org. Proteomic studies in wheat have identified numerous phosphorylation and acetylation sites across various proteins, highlighting the prevalence of these modifications, although specific data for CM16 in the context of these modifications and their structural consequences are not explicitly provided nih.gov.
Oligomeric States and Protein-Protein Interactions of CM16 Protein
CM16 is known to exist as a subunit within heterotetrameric complexes uniprot.orgfrontiersin.orgmdpi.compnas.orgcore.ac.uk. These tetrameric inhibitors are composed of different combinations of CM protein subunits. mdpi.compnas.orgcore.ac.uk.
Formation of Multimeric Complexes Involving CM16 Protein
CM proteins, including CM16, form multimeric complexes, primarily tetrameric inhibitors of alpha-amylases frontiersin.orgmdpi.compnas.orgcore.ac.uk. These tetrameric inhibitors in Triticum aestivum (allohexaploid wheat) are formed by combinations of subunits contributed by its ancestral species, Triticum turgidum and Triticum tauschii pnas.orgcore.ac.uk. The tetrameric inhibitors typically consist of one copy of CM1 or CM2, one copy of CM16 or CM17, and two copies of CM3 nih.govmdpi.com. The assembly of these subunits into tetrameric structures is crucial for their inhibitory activity pnas.orgcore.ac.uk. Studies involving the reconstitution of inhibitors from purified subunits have demonstrated that the presence of specific subunit combinations is required for significant activity pnas.orgcore.ac.uk. While CM16 is a subunit of these tetrameric complexes, it can also potentially exist in other oligomeric forms, as suggested by the observation of bands corresponding to higher molecular weights in protein extracts, which may represent oligomeric species nih.gov.
Identification of Interacting Partners for CM16 Protein in Wheat Cellular Contexts
As a subunit of the tetrameric alpha-amylase/trypsin inhibitors, the primary interacting partners of CM16 are other CM protein subunits, specifically CM1 or CM2, and CM3 nih.govmdpi.compnas.orgcore.ac.uk. These interactions lead to the formation of the functional tetrameric inhibitory complex pnas.orgcore.ac.uk. The formation of these complexes occurs within the wheat cellular context, likely during protein synthesis and folding in the developing endosperm where CM16 is expressed uniprot.orgembl-heidelberg.de. While the core interacting partners are the other CM subunits within the tetrameric structure, the potential for other protein-protein interactions in broader cellular processes is not extensively documented in the provided sources. However, the structural similarity to ns-LTPs, which are involved in lipid transfer and defense mechanisms, might suggest potential interactions with lipids or other molecules involved in these pathways, although direct evidence for CM16 specifically is limited nih.govoup.comuniprot.orgnih.gov.
Functional Roles and Biological Significance of Cm16 Protein in Wheat
Role of CM16 Protein in Wheat Seed Development and Maturation Processes
Wheat seed development involves complex processes of dry matter accumulation, including starch and protein deposition, leading to physiological maturity. psu.eduahdb.org.uk Proteins, including storage and non-storage types, are crucial for germination and various cellular processes. frontiersin.org
Accumulation Dynamics of CM16 Protein During Wheat Grain Filling
During wheat grain filling, rapid dry weight growth occurs due to the deposition of starch and protein in expanded grain cells. ahdb.org.uk These components are supplied by both photosynthesis and the redistribution of reserves. ahdb.org.uk While general protein accumulation dynamics during grain filling have been studied, the specific accumulation dynamics of CM16 protein during this period have also been documented. researchgate.net Studies have analyzed the synthesis and accumulation of amylase-trypsin inhibitors (ATIs), a group that includes CM16, during bread wheat grain development. researchgate.net A time lag between ATI accumulation and the detection of their biological activity suggests that assembly into dimers and tetramers is important for their inhibitory potential. researchgate.net
Functional Implications of CM16 Protein in Wheat Seed Storage Physiology
Seed storage proteins accumulate during wheat seed development and serve as nutrient reserves for germination. nih.gov Non-storage proteins, such as albumins and globulins, which include ATIs like CM16, also participate in various cellular processes during germination. frontiersin.orgfrontiersin.orgresearchgate.net CM16, as an α-amylase/trypsin inhibitor, is considered among the predominant albumins and globulins in wheat. psu.edu These proteins may have dual roles as nutrient reserves for the germinating embryo and as inhibitors of insects and fungal pathogens prior to germination. psu.edu
Proteomic studies on wheat seeds during artificial aging, a process that mimics natural deterioration during storage, have provided insights into changes in protein levels. While some storage proteins decrease with seed aging, the modification levels of α-amylase/trypsin inhibitors CM2 and CM16 have been observed to increase, which might be inconsistent with changes in enzyme modification levels. nih.gov This suggests a potential role for CM16 in the physiological changes occurring during seed aging, although the precise functional implications require further investigation.
Involvement of CM16 Protein in Wheat Stress Responses
Plants, including wheat, are constantly challenged by various environmental stresses, both abiotic and biotic. ppsc.org.mynih.govicar-crida.res.in These stresses can significantly impact plant growth, development, and yield. ppsc.org.myicar-crida.res.innih.gov Wheat has evolved defense mechanisms to cope with these challenges. mdpi.com
CM16 Protein Response to Abiotic Stress Conditions (e.g., drought, salinity, temperature)
Abiotic stresses such as drought, salinity, and temperature extremes (heat and cold) are major factors limiting wheat production worldwide. ppsc.org.mynih.govpreprints.orgmdpi.comfrontiersin.org These stresses induce various cellular disorders, including oxidative damage and protein denaturation, and activate complex signaling pathways. mdpi.com While the general response of wheat to abiotic stress involves changes in the abundance of numerous proteins, including those involved in metabolism, energy supply, and defense, specific research on CM16's direct response to these individual abiotic stresses is less detailed in the provided results. nih.govplos.org However, as a component of the albumin and globulin fraction, which is known to be involved in stress responses, it is plausible that CM16's levels or activity could be affected by abiotic stress conditions. researchgate.net Studies on seed aging, which involves conditions like high temperature and humidity, show changes in CM16 modification levels. nih.govnih.gov
Putative Roles of CM16 Protein in Biotic Stress Defense Mechanisms in Wheat
CM proteins, including CM16, are part of the prolamin superfamily and are recognized for their roles in plant defense. researchgate.net Specifically, ATIs like CM16 are known to target exogenous digestive enzymes from insects and mammals. researchgate.net This inhibitory activity suggests a protective role against herbivory. Additionally, albumins and globulins, the protein class to which CM16 belongs, are generally involved in defense responses in wheat grain. researchgate.netinternationalscholarsjournals.com This indicates a putative role for CM16 in the plant's defense mechanisms against biotic threats, such as pests and pathogens, by inhibiting their digestive enzymes. Research on other defense-related proteins in wheat, such as GASA1, highlights the plant's ability to synthesize antimicrobial peptides and activate defense pathways in response to fungal pathogens and stress simulants. mdpi.com While direct evidence specifically detailing CM16's interaction with particular pathogens is not provided, its classification as an ATI and its presence within the defense-related protein fraction strongly suggest its involvement in biotic stress defense.
Contribution of CM16 Protein to Wheat Grain Quality Attributes (Excluding human consumption/digestibility aspects)
Wheat grain quality is influenced by various factors, including the composition and properties of its proteins. frontiersin.orgsciopen.com While gluten proteins (gliadins and glutenins) are primary determinants of dough viscoelasticity and baking quality, albumins and globulins, including CM16, also contribute to grain characteristics. frontiersin.org These non-prolamin proteins, although present in lower concentrations in the starchy endosperm compared to gluten proteins, are physiologically active and involved in metabolic events during grain filling. frontiersin.org
CM16's contribution to wheat grain quality attributes, excluding aspects related to human consumption or digestibility, is primarily linked to its role as an enzyme inhibitor and its presence within the albumin/globulin fraction. While specific "technological methods currently in use" have not detected functional properties for CM proteins directly related to processing quality in some earlier studies, their role as ATIs can indirectly influence grain quality by providing defense against pests that could otherwise damage the grain. cerealsgrains.org The accumulation and properties of proteins during grain development are influenced by environmental factors and genetics, which in turn affect grain quality. psu.edusciopen.com Studies on grain hardness, another quality attribute, have investigated proteins associated with starch granules, including α-amylase inhibitor subunits like CM16, and their correlation with grain softness. researchgate.net
Impact of CM16 Protein on End-Use Properties of Wheat Products (Excluding human consumption/digestion)
The end-use properties of wheat grain, such as suitability for breadmaking or pasta production, are largely determined by the functional characteristics of its proteins, particularly the gluten proteins (gliadins and glutenins) which form a viscoelastic network in dough. nih.govyoutube.combibliotekanauki.plusda.govoup.com While CM16 is not a classical prolamin, studies have indicated its association with gluten proteins. CM16, along with CM3, has been identified as tightly bound to gluten proteins, and this association led to the suggestion that these proteins might contribute to dough quality. frontiersin.org
However, direct evidence demonstrating the functional properties of isolated CM proteins, including CM16, on end-use characteristics using currently available technological methods has not been reported. cerealsgrains.org This suggests that any impact of CM16 on dough or product quality might be indirect, potentially through its interactions with gluten proteins or other dough components, or that its effects are subtle and not captured by standard quality assessment techniques.
The potential for CM16 to influence wheat product quality has led to suggestions for using protein engineering techniques to explore its interactions with other CM proteins, gluten proteins, and other components within the dough matrix. Such investigations could potentially reveal ways to manipulate wheat quality through genetic modification targeting CM16 or its interacting partners. ciheam.org
Hypothetical Functional Mechanisms of CM16 Protein Based on Structural Homology and Biological Context
CM16 is recognized as a subunit of heterotetrameric alpha-amylase/trypsin inhibitors. frontiersin.orgcerealsgrains.orgoup.comnih.gov These ATIs are presumed to be located in the vacuoles of developing grain cells and may become associated with starch or gluten preparations during flour processing. frontiersin.org Based on its classification as an ATI, a primary hypothesized functional mechanism for CM16 involves the inhibition of enzymatic activity. In vitro studies suggest that CM proteins, including CM16, may act as inhibitors of serine proteases (such as trypsin) and insect alpha-amylases. This inhibitory activity can potentially occur when CM16 is present as a single subunit or as part of dimeric or tetrameric protein complexes. ciheam.org
The biological context of ATIs in cereal grains points towards a role in the plant's natural defense system. Cereal grains, being rich in storage reserves, are susceptible to pests and pathogens. ATIs are thought to contribute to the grain's defense against these threats, potentially by inhibiting the digestive enzymes of insects or other organisms. frontiersin.orgresearchgate.net
Structural studies and homology modeling provide further insight into the potential mechanisms of CM16. CM proteins belong to the prolamin superfamily and share structural homology with other known inhibitors. nih.govsci-hub.se Homology models for CM16 have been constructed using templates from related proteins, such as the bifunctional trypsin/alpha-amylase inhibitor from Eleusine coracana. researchgate.net These models can help predict potential binding sites and interaction mechanisms with target enzymes.
CM16 is known to associate with other CM proteins to form complexes. Heterotetrameric inhibitors can include CM16 as a subunit, and a specific complex composition, CM2(CM3)2CM16, has been identified in Triticum dicoccon. frontiersin.orgnih.govresearchgate.net The formation of these complexes may modulate the inhibitory activity or target specificity of the individual subunits.
The CM16 protein itself has been characterized based on its molecular weight and solubility. It is soluble in chloroform/methanol mixtures, which is the basis for its "CM" designation. frontiersin.orgcerealsgrains.org Analysis by SDS-PAGE indicates an apparent molecular weight of approximately 17.1 kDa for CM16 isolated from wheat. ciheam.org Recombinantly produced CM16 has shown an apparent molecular weight of around 20 kDa by SDS-PAGE, which is higher than its theoretical molecular weight of approximately 14 kDa and suggests the possibility of post-translational modifications like glycosylation, which has been reported for CM16. frontiersin.orgresearchgate.net The presence of a signal peptide in the deduced protein sequence of CM16 indicates its likely entry into the secretory pathway, consistent with its presumed localization in vacuoles. nih.gov
Further research is needed to fully elucidate the specific in vivo targets and functional mechanisms of CM16 within the complex biological environment of the wheat grain and its potential implications for both plant defense and the functional properties of wheat in various end-use applications.
Molecular Weight of CM16 Protein
| Source | Apparent Molecular Weight (kDa) | Notes |
| Wheat Isolated | ~17.1 | By SDS-PAGE |
| Recombinant | ~20 | By SDS-PAGE, potentially glycosylated |
| Theoretical | ~14 | Based on sequence |
Note: The values presented in this table are based on experimental observations and theoretical predictions from research findings.
Immunological Aspects and Molecular Basis of Cm16 Protein Allergenicity in Wheat
Identification and Characterization of IgE-Binding Epitopes on CM16 Protein
Understanding the specific regions on the CM16 protein that bind to immunoglobulin E (IgE) antibodies is fundamental to elucidating its allergenicity at a molecular level. These IgE-binding sites are known as epitopes.
Conformational Versus Linear Epitopes of CM16 Protein
Epitopes can be broadly classified into two types: linear and conformational. Linear epitopes consist of a continuous sequence of amino acids in the protein's primary structure. creative-biostructure.comunl.eduresearchgate.net Conformational epitopes, on the other hand, are formed by amino acid residues that are distant in the primary sequence but are brought into close proximity by the protein's three-dimensional folding. creative-biostructure.comunl.eduresearchgate.net Antibodies recognizing linear epitopes bind to the sequential stretch of amino acids, while antibodies targeting conformational epitopes interact with a specific three-dimensional surface created by the folded protein. creative-biostructure.com Conformational epitopes are generally more common in natural immune responses and often exhibit higher specificity and affinity compared to linear epitopes. creative-biostructure.com While research has focused on identifying both types of epitopes in various allergens, including other wheat proteins like gliadins (B1591406) nih.govnih.gov, specific detailed mapping studies focusing solely on the conformational versus linear epitopes of CM16 were not extensively detailed in the search results. However, the presence of multiple disulfide bridges in ATI proteins like CM16 suggests that conformational structure likely plays a significant role in presenting IgE-binding epitopes. nih.govscispace.com Studies on other proteins indicate that conformational epitopes are often located in regions of the protein with specific three-dimensional arrangements. creative-biostructure.comspkx.net.cn
Structural Determinants of CM16 Protein Allergenicity at the Molecular Level
Cross-Reactivity of CM16 Protein with Other Plant Proteins
Cross-reactivity occurs when IgE antibodies raised against one protein also bind to similar epitopes on different proteins. This is a significant aspect of allergenicity, leading to allergic reactions to multiple seemingly unrelated sources. karger.commanchester.ac.uk
In Vitro Immunological Methods for CM16 Protein Detection and Quantification
In vitro immunological methods are essential tools for detecting and quantifying CM16 protein in various matrices, such as food products and research samples. These methods typically rely on the specific binding of antibodies to the target protein.
Development and Validation of Monoclonal and Polyclonal Antibodies Against CM16 Protein
The development of specific antibodies, both monoclonal and polyclonal, is crucial for the immunological detection and quantification of CM16 protein. Polyclonal antibodies are a mixture of antibodies produced by different B cell clones in response to multiple epitopes on an antigen, while monoclonal antibodies are produced by a single B cell clone and recognize a specific epitope. abterrabio.comimmunostep.com
Biotechnological and Agronomic Research Approaches Involving Cm16 Protein
Genetic Engineering Strategies for Modulating CM16 Protein Expression in Wheat
Modern biotechnology offers precise tools to alter the genetic makeup of wheat, enabling targeted modifications of the CM16 protein.
Gene silencing and knockout technologies have been successfully employed to reduce or eliminate the production of CM16 protein in wheat. researchgate.netopensciencepublications.com These methods are particularly relevant for studying the protein's function and for developing wheat lines with reduced levels of certain allergens. frontiersin.orgresearchgate.net
RNA interference (RNAi) is a powerful gene silencing tool. In one study, RNAi was used to silence the genes encoding for CM3, CM16, and 0.28 α-amylase/trypsin inhibitors in the bread wheat cultivar 'Bobwhite'. researchgate.netnih.govnih.gov This resulted in transgenic lines with significantly reduced expression of these proteins. For instance, in the silenced line 24-1, the expression of CM16 was reduced by 91-fold compared to the parent cultivar. nih.gov
Another potent gene-editing tool, CRISPR-Cas9, has been utilized to create targeted mutations, or knockouts, in the genes encoding for CM16. frontiersin.orgresearchgate.netresearchgate.net In durum wheat, a multiplex CRISPR-Cas9 strategy was used to simultaneously edit the CM3 and CM16 genes. frontiersin.orggeneticagraria.itresearchgate.net This approach led to the development of homozygous, transgene-free wheat lines with the targeted genes knocked out, a significant advancement for producing wheat with a lower potential for allergenicity. frontiersin.org The editing of these genes was confirmed at both the molecular and biochemical levels. researchgate.net
Table 1: Examples of Gene Silencing and Knockout Studies on CM16 Protein in Wheat
| Technology | Wheat Type | Target Genes | Cultivar | Key Findings | Reference(s) |
| RNAi | Bread Wheat | CM3, CM16, 0.28 | Bobwhite | Up to 91-fold reduction in CM16 expression. | nih.gov |
| CRISPR-Cas9 | Durum Wheat | CM3, CM16 | Svevo | Successful knockout of target genes, creating transgene-free edited lines. | frontiersin.orgresearchgate.net |
While much of the focus has been on reducing CM16 protein levels, the potential for its overexpression or specific modification through gene editing exists. ciheam.org Overexpression could be used to investigate the protein's role in plant defense mechanisms. geneticagraria.it
Furthermore, gene editing technologies like CRISPR-Cas9 could be used to introduce specific changes in the CM16 protein sequence. ciheam.orgnih.gov This could potentially alter its functional properties, such as its inhibitory activity or its interactions with other proteins, without completely eliminating it. ciheam.org Such precise modifications could be valuable for fine-tuning wheat quality traits.
Gene Silencing and Knockout Approaches Targeting CM16 Protein Genes in Wheat
Strategies for Developing Wheat Varieties with Altered CM16 Protein Profiles
In addition to genetic engineering, traditional and marker-assisted breeding methods are being explored to develop wheat varieties with desired CM16 protein characteristics.
Marker-assisted selection (MAS) is a modern breeding technique that uses molecular markers to select for specific genes or quantitative trait loci (QTLs) associated with a desired trait. nig.ac.jpfrontiersin.org By identifying molecular markers linked to the genes controlling CM16 protein expression, breeders can more efficiently select for wheat lines with altered CM16 profiles. nig.ac.jp
The development of high-density genetic maps and the identification of QTLs related to protein content and composition can accelerate breeding programs. researchgate.netscispace.comnii.ac.jp MAS allows for the selection of desirable genotypes at an early stage, reducing the time and cost associated with traditional phenotypic screening. nig.ac.jpcimmyt.org This approach can be used to pyramid desirable alleles from different parental lines into a single, improved cultivar. nig.ac.jp
Conventional breeding, which relies on crossing and selection based on phenotypic traits, remains a cornerstone of wheat improvement. oup.com While slower than molecular techniques, it has been instrumental in developing a wide range of wheat varieties. The natural genetic variation within wheat and its wild relatives provides a rich source of alleles for modifying CM16 protein content. mdpi.com
High heritability for the content of α-amylase/trypsin inhibitors suggests that selection for low-ATI content through traditional breeding methods is feasible. researchgate.net By systematically crossing and selecting plants with lower or higher levels of CM16 protein, breeders can gradually develop varieties with altered protein profiles. However, the strong influence of the environment on protein content can make this a challenging process. oup.com
Methodological Advances in Cm16 Protein Research
Omics Technologies Applied to CM16 Protein Studies
"Omics" technologies, which allow for the large-scale study of biological molecules, have been instrumental in advancing our understanding of the CM16 protein.
Proteomics Approaches for CM16 Protein Identification and Quantification
Proteomics, the comprehensive study of proteins, has been widely used to investigate the CM16 protein. Techniques such as two-dimensional gel electrophoresis (2-DE) combined with tandem mass spectrometry (MALDI-TOF/TOF-MS) have enabled the identification and quantification of CM16 and other proteins in developing wheat grains. nih.gov For instance, a study on wheat grains infected with powdery mildew revealed a down-regulation of the alpha-amylase inhibitor CM16, suggesting its role in the plant's defense response. nih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful tool for proteomic analysis. mdpi.comfrontiersin.org It has been used to identify CM16 in various wheat cultivars and to compare protein profiles between different wheat lines. frontiersin.org For example, LC-MS/MS was used to confirm the identity of recombinantly produced CM16 protein, showing a peptide coverage of 62%. mdpi.com Furthermore, quantitative proteomic approaches, such as the use of isobaric tandem mass tags, have provided insights into the differential expression of proteins, including CM16, during processes like artificial aging of wheat seeds. nih.gov
These proteomic studies have been crucial in understanding the changes in CM16 protein abundance under different conditions and in various wheat genotypes.
Transcriptomics and Genomics for CM16 Protein Gene Discovery and Expression Analysis
Transcriptomics and genomics have provided a deeper understanding of the genes encoding the CM16 protein and their expression patterns. The gene for CM16 has been cloned and characterized, revealing its location on chromosomes 4B or 4D in wheat. nih.govnig.ac.jp
Quantitative real-time PCR (qRT-PCR) is a key technique for analyzing gene expression. researchgate.netresearchgate.net Studies have used qRT-PCR to measure the transcript levels of the CM16 gene during different stages of wheat kernel development and in response to genetic modifications. researchgate.netnih.gov For example, research on RNA interference (RNAi) silenced wheat lines showed a significant reduction in CM16 gene expression, with transcript reductions ranging from 60% to almost 100% in some lines. nih.gov
Furthermore, genome editing technologies like CRISPR-Cas9 have been employed to specifically target and edit the CM16 gene in durum wheat, aiming to reduce the levels of this potential allergen. frontiersin.org Transcriptome analysis using techniques like RNA-Seq provides a broad view of gene expression, revealing candidate genes related to nutrient storage, metabolism, and defense, including those for proteins like CM16, during grain development. nih.govresearchgate.net
Advanced Spectroscopic and Imaging Techniques for CM16 Protein Characterization
Advanced analytical techniques have been essential for elucidating the three-dimensional structure and subcellular location of the CM16 protein.
High-Resolution Nuclear Magnetic Resonance and X-ray Crystallography for CM16 Protein Structure Determination
Determining the precise three-dimensional structure of proteins is crucial for understanding their function. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for this purpose. nih.govcreative-biostructure.comresearchgate.net While there is no specific mention in the provided results of a solved crystal or NMR structure for CM16, these techniques are the standard for such determinations. nih.govcreative-biostructure.comresearchgate.net X-ray crystallography provides high-resolution atomic detail of proteins in a crystallized state, while NMR spectroscopy offers insights into the structure and dynamics of proteins in solution, which can be more representative of their physiological state. creative-biostructure.comresearchgate.netnih.govpeakproteins.com The complementarity of these two methods often provides a more complete structural understanding. nih.govnih.gov
Immunological Assays and Affinity-Based Methods for CM16 Protein Analysis
Immunological assays and affinity-based methods are highly specific and sensitive techniques for detecting and quantifying proteins like CM16.
Monoclonal antibodies (mAbs) specific to the CM16 protein have been developed. tandfonline.com These antibodies are crucial for various immunological assays. One such assay is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which has been developed for the micro-detection of a wheat allergen identified as Tri a Bd 17 K, which is a CM16 protein. tandfonline.comoup.com This ELISA system allows for the quantification of the allergen in wheat products. tandfonline.comoup.com
Immunoblotting, also known as Western blotting, is another common technique that uses antibodies to detect specific proteins in a sample separated by gel electrophoresis. This method has been used to confirm the presence and assess the immunoreactivity of CM16. tandfonline.com
Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a protein and another molecule. nih.govresearchgate.netacs.org Recombinant CM16 protein has been purified using immobilized metal-ion affinity chromatography. researchgate.netresearchgate.net This method allows for the production of pure CM16 protein, which is essential for detailed functional and structural studies. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting Techniques for CM16 Protein Detection
The immunological techniques of Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting are crucial for the specific detection and quantification of the CM16 protein. patsnap.com
ELISA is a plate-based assay used to detect and quantify substances like proteins. patsnap.com For the CM16 protein, this involves attaching a specific antibody to a microplate. When a sample containing CM16 is introduced, the protein binds to this antibody. A secondary, enzyme-linked antibody is then added, which also binds to the CM16 protein. The subsequent addition of a substrate produces a color change, the intensity of which directly correlates with the amount of CM16 protein present. patsnap.com This method is highly sensitive and ideal for measuring CM16 levels in various samples, including grain extracts. patsnap.com Different ELISA formats, such as direct, indirect, sandwich, and competitive assays, offer versatility for various research needs. patsnap.com
Western blotting is a technique that identifies specific proteins in a sample and provides information about their molecular weight. patsnap.comabcam.com The process starts with separating proteins by size using gel electrophoresis. abcam.com These separated proteins are then transferred to a membrane and probed with an antibody specific to the CM16 protein. patsnap.com A secondary antibody with a detectable marker is used to visualize the CM16 protein, confirming its presence and size. patsnap.com While ELISA is generally more quantitative, Western blotting is valuable for confirming the presence of the protein and assessing its integrity. patsnap.comabcam.com It can detect proteins at picogram levels, making it a highly sensitive and specific confirmatory test. abcam.com
A summary of the comparison between ELISA and Western Blotting is provided in the table below.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blotting |
| Primary Function | Detects and quantifies the total amount of a specific protein in a sample. patsnap.com | Detects a specific protein and provides information on its molecular weight. patsnap.comabcam.com |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously. patsnap.comabcam.com | Lower throughput, typically assessing 10-15 samples per gel. abcam.com |
| Nature of Data | Primarily quantitative. patsnap.com | Primarily qualitative and confirmatory, can be semi-quantitative. patsnap.comabcam.com |
| Sensitivity | Generally considered more sensitive due to amplification steps. patsnap.comazurebiosystems.com | Highly sensitive, capable of detecting picogram levels of protein. abcam.com |
| Applications | Ideal for large-scale screenings, disease monitoring, and quantifying protein levels. abcam.comazurebiosystems.com | Used to confirm the presence of proteins, validate expression levels, and identify protein modifications. patsnap.comazurebiosystems.com |
Protein Microarrays and Biosensors for High-Throughput CM16 Protein Profiling
To meet the demand for rapid and large-scale protein analysis, high-throughput technologies such as protein microarrays and biosensors have been developed for profiling the CM16 protein.
Protein microarrays enable the simultaneous analysis of protein expression in a multitude of samples. nih.gov In this technique, specific capture proteins (like antibodies for CM16) are immobilized on a support surface, such as a glass slide. When a sample containing the target protein is applied, it binds to these capture molecules. This interaction is typically detected using fluorescence, allowing for the tracking of thousands of proteins at once. This high-throughput capacity is invaluable for proteomics, diagnostics, and functional protein analysis. researchgate.netresearchgate.net
Biosensors provide real-time and often label-free detection of proteins. semanticscholar.org Cell-based biosensors, for instance, utilize living cells as the sensing element to provide functional information about how an analyte affects the cells. semanticscholar.org Miniaturization of these biosensors into cell microarrays allows for high-throughput screening in applications like drug discovery and toxicology. semanticscholar.org
Bioinformatic and Computational Approaches in CM16 Protein Research
Bioinformatic and computational methods are essential for complementing experimental research on the CM16 protein, offering predictive insights into its structure and function. frontiersin.org
In Silico Prediction of CM16 Protein Structure and Functional Motifs
In silico, or computer-based, methods are used to predict the three-dimensional structure of proteins. researchgate.netslideshare.net Techniques like homology modeling and threading are employed to build a structural model of a target protein based on the known structures of related proteins. slideshare.net These computational tools are crucial for bridging the gap between a protein's amino acid sequence and its complex 3D structure. mdpi.com
Furthermore, bioinformatic tools can identify functional motifs within the CM16 protein sequence. These conserved sequence patterns can suggest the protein's biological roles, such as enzymatic activity or interaction sites. mdpi.com
Database Mining and Comparative Sequence Analysis of CM16 Protein Homologs
Identifying homologous genes, which are genes that share a common ancestor, is a key step in comparative genomics. Bioinformatic tools like BLAST are used to search databases such as GenBank and UniProt for sequences similar to the CM16 protein. protocols.iolshtm.ac.uk This process helps in identifying CM16 homologs in wheat and other species. protocols.io
Comparative sequence analysis involves aligning the amino acid sequences of these homologs to find conserved regions. nih.gov Since a protein's structure is often more conserved through evolution than its sequence, comparing structures can reveal relationships even between distant homologs. nih.gov This type of analysis, which can include building phylogenetic trees, helps to understand the evolutionary relationships and functional significance of the CM16 protein.
Evolutionary and Comparative Genomics of Cm16 Protein
Phylogenetic Analysis of CM16 Protein Family Across Plant Species
Phylogenetic analysis is a fundamental tool for deciphering the evolutionary relationships between genes and proteins. For the CM16 protein, which belongs to the cereal trypsin/alpha-amylase inhibitor family, phylogenetic studies reveal its connections to a broad group of proteins involved in plant defense. nih.gov These analyses typically involve comparing the amino acid sequences of CM16 with those of similar proteins from various plant species.
The CM16 protein is characterized by a conserved pattern of 10 cysteine residues, a hallmark of this inhibitor family. nih.gov This structural feature is crucial for their inhibitory activity and is a key trait used in phylogenetic comparisons. When placed within a phylogenetic tree of plant proteins, CM16 clusters with other small, cysteine-rich proteins, many of which are known to be involved in defense against pests and pathogens.
Phylogenetic studies have shown that the family to which CM16 belongs is widespread among monocotyledonous plants, with related sequences found in barley, rye, and other cereals. sci-hub.st These analyses help to trace the evolutionary origins of these proteins and suggest that they arose from a common ancestor before the diversification of modern cereal grains. The relationships inferred from these studies are crucial for identifying orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome).
Gene Duplication and Diversification Events in CM16 Protein Evolution
Gene duplication is a primary driver of evolutionary novelty, providing the raw genetic material for the emergence of new functions. plos.orgbiorxiv.orgbiorxiv.org The evolution of the CM16 protein and its relatives is a clear example of this process. The presence of multiple, related alpha-amylase/trypsin inhibitor genes within the wheat genome and across different cereal species points to a history of gene duplication events. mdpi.com
Following a duplication event, the two gene copies can have different evolutionary fates. One copy may retain the original function, while the other is free to accumulate mutations. This can lead to neofunctionalization, where the new gene acquires a novel function, or subfunctionalization, where the two genes partition the original functions between them. biorxiv.orgbiorxiv.org In the case of the CM16 protein family, this diversification has likely led to inhibitors with different specificities against various insect and microbial enzymes, providing a broader defense arsenal (B13267) for the plant. sci-hub.st
The study of the genomic regions containing CM16 and its related genes can reveal the mechanisms of duplication, such as whole-genome duplication, tandem duplication, or segmental duplication. frontiersin.org These events have contributed to the expansion and diversification of this important protein family in cereals.
Identification and Characterization of Homologs of CM16 Protein in Other Cereals and Monocot Plants
Homologs of the CM16 protein, sharing significant sequence similarity and a conserved cysteine backbone, have been identified in a variety of other cereal and monocot plants. nih.gov These include well-characterized proteins in barley (Hordeum vulgare) and rice (Oryza sativa), as well as in more distant relatives. sci-hub.stnih.gov
The identification of these homologs is typically achieved through comparative genomic approaches, where the CM16 protein sequence is used to search for similar sequences in the genomes or transcriptomes of other species. ensembl.org Once identified, these homologous proteins can be characterized functionally to determine if they share the same alpha-amylase and/or trypsin inhibitory activity as the wheat CM16 protein.
Table 1: Homologs of Wheat CM16 Protein in Other Cereals
| Species | Homologous Protein/Gene Family | Key Characteristics |
| Barley (Hordeum vulgare) | Barley α-amylase/subtilisin inhibitor (BASI) | Bifunctional inhibitor with high sequence identity to wheat inhibitors. |
| Rice (Oryza sativa) | Rice α-amylase/subtilisin inhibitor (RASI) | Shares significant sequence identity with wheat and barley homologs. |
| Maize (Zea mays) | Sucrose-hydrolyzing enzyme inhibitors | Critical for seed development. |
| Sorghum (Sorghum bicolor) | Kernel storage proteins | Modulation of these proteins affects grain properties. acs.org |
| Finger Millet (Eleusine coracana) | Monocot Cereal Proteins | Contains related antinutritional factors. acs.org |
Evolutionary Pressures Shaping CM16 Protein Diversity and Functional Conservation
The evolution of the CM16 protein family is shaped by a balance of selective pressures that drive both the conservation of core functions and the diversification of specific activities. The conserved structure, particularly the cysteine framework, is maintained by strong purifying selection, which removes deleterious mutations. nih.gov This indicates the fundamental importance of the protein's three-dimensional structure for its inhibitory function.
Conversely, there is evidence of positive or diversifying selection acting on specific regions of the protein, particularly those involved in the interaction with target enzymes. This is consistent with an evolutionary "arms race" between the plant and its pests. As insects and pathogens evolve enzymes that are less susceptible to inhibition, the plant, in turn, evolves inhibitors with new specificities.
The polyploid nature of wheat, particularly bread wheat which is hexaploid, adds another layer of complexity to its evolution. biorxiv.orgnih.gov The presence of multiple homoeologous genes (genes from different sub-genomes) can buffer against the negative effects of mutations and provide more opportunities for diversification. Studies have shown that after polyploidization events in wheat's history, there was a relaxation of purifying selection on duplicated genes, potentially allowing for faster evolution and adaptation. biorxiv.org
The analysis of the ratio of non-synonymous to synonymous substitutions (dN/dS) in the genes encoding CM16 and its homologs can quantify these evolutionary pressures. A dN/dS ratio of less than 1 indicates purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 points to positive selection. Such analyses often reveal that while the majority of the gene is under purifying selection, specific codons corresponding to the active site of the inhibitor may be under positive selection.
Future Research Directions and Unanswered Questions Regarding Cm16 Protein
Elucidating the Complete Regulatory Network of CM16 Protein Expression in Wheat
The expression of the gene encoding the CM16 protein is known to be developmentally regulated, with transcript levels varying significantly during different stages of caryopsis growth. researchgate.netmdpi.com Studies using quantitative real-time PCR (qRT-PCR) have shown dynamic expression patterns at 10, 20, and 30 days post-anthesis (DPA). researchgate.netresearchgate.net Furthermore, its accumulation can be influenced by abiotic stresses such as heat and drought. frontiersin.org Despite this knowledge, the precise molecular machinery governing its expression remains largely unknown.
A primary future objective is to map the complete regulatory network. This involves identifying the specific transcription factors (TFs) that bind to the promoter and enhancer regions of the CM16 gene. While comprehensive platforms for analyzing wheat gene regulatory networks, such as wGRN and Wheat-RegNet, are being developed, their specific application to pinpointing regulators of individual α-amylase/trypsin inhibitor genes like CM16 is a critical next step. cau.edu.cnnih.govsibs.ac.cn Research should focus on identifying the cis-regulatory elements in the CM16 gene's promoter region and the corresponding trans-acting factors that modulate its expression in response to developmental cues and environmental signals. Understanding this network could explain the pleiotropic effects observed in gene silencing studies, where the down-regulation of CM16 influenced the expression of other proteins, including high-molecular-weight glutenin subunits. researchgate.netnih.gov
Key Unanswered Questions:
Which specific transcription factors directly bind to the CM16 gene promoter to activate or repress its transcription?
What are the upstream signaling pathways that respond to developmental and environmental cues to modulate the activity of these transcription factors?
How does the regulation of CM16 expression integrate with the broader metabolic and storage protein synthesis networks in the developing grain?
Unraveling Novel Functional Roles of CM16 Protein in Wheat Physiology and Development
The established functions of CM16 are its participation in a heterotetrameric complex that inhibits insect α-amylases, suggesting a role in pest defense, and its recognition as an allergen. nih.govuniprot.orgnih.gov Some evidence also points to its association with gluten proteins, which could influence the technological properties of dough. frontiersin.orgciheam.org However, these known functions may not represent the full extent of its physiological importance.
Key Unanswered Questions:
Does CM16 have a direct role in the gluten protein network formation and how does this impact dough quality?
Is CM16 involved in cellular signaling pathways, particularly those related to stress responses or programmed cell death in the endosperm?
What is the physiological consequence of the glycosylated form of CM16, beyond its enhanced IgE-binding capacity? nih.gov
Advanced Structural Studies of CM16 Protein in Complex with Interacting Partners
Our current structural understanding of CM16 is largely based on sequence homology, computational modeling, and its known identity as a subunit within a tetrameric inhibitor complex. uniprot.orgfrontiersin.org It is known to exist in both glycosylated and non-glycosylated forms. frontiersin.org The production of recombinant CM16 in hosts like Escherichia coli and Pichia pastoris has created opportunities for more detailed structural analysis. nih.govfrontiersin.org However, high-resolution structures of CM16, particularly when interacting with its biological partners, are lacking.
The next frontier in structural biology for this protein is to determine its three-dimensional structure when forming complexes. This includes solving the crystal or cryo-electron microscopy (cryo-EM) structures of:
The complete heterotetrameric α-amylase inhibitor, revealing how CM16 interacts with other subunits like CM1, CM2, and CM3.
The inhibitor complex bound to its target insect α-amylase, which would elucidate the precise mechanism of inhibition.
CM16 in association with gluten proteins, which would confirm the nature of this interaction and its potential structural basis. frontiersin.orgciheam.org
These advanced studies are essential for understanding its function at a molecular level and for enabling structure-based protein engineering.
Exploring the Potential of CM16 Protein in Wheat Improvement Beyond Allergenicity Considerations
To date, the primary motivation for genetically modifying CM16 has been to reduce its allergenic potential in wheat flour, with successful demonstrations using both RNAi and CRISPR-Cas9 technologies. frontiersin.orgmdpi.comfrontiersin.org While creating hypoallergenic wheat is a valuable goal, the potential of CM16 in wheat improvement extends beyond this single application.
Future research should explore how modulating CM16 expression could be leveraged to enhance other desirable agronomic traits.
Pest Resistance: Given its role as an insect α-amylase inhibitor, overexpressing or engineering a more potent form of CM16 could enhance resistance to certain grain pests, potentially reducing the need for chemical pesticides. uniprot.orgciheam.org
Dough Quality: If the interaction between CM16 and gluten proteins is confirmed to be significant for dough structure, targeted manipulation of CM16 levels could become a novel tool for fine-tuning the baking and pasta-making qualities of wheat flour. frontiersin.orguniprot.orgciheam.org
These explorations require a shift from simple gene knockout to more nuanced approaches like promoter editing or the use of tissue-specific expression systems to control the level and timing of CM16 accumulation.
| Research Area | Key Objective | Potential Impact on Wheat Improvement |
| Pest Resistance | Enhance inhibitory activity against insect α-amylases. | Reduced crop damage from pests; decreased reliance on insecticides. |
| Dough Quality | Modulate interactions with the gluten network. | Improved dough elasticity and viscosity for better baking performance. |
| Stress Tolerance | Investigate and enhance its role in abiotic stress responses. | Increased grain yield stability under adverse environmental conditions like heat and drought. |
Methodological Innovations for High-Throughput and In Vivo CM16 Protein Analysis
The study of CM16 has relied on a suite of established molecular biology and proteomic techniques, including qRT-PCR, SDS-PAGE, Western blotting, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS). researchgate.netresearchgate.netnih.gov While powerful, these methods can be labor-intensive and may not fully capture the dynamic nature of the protein in vivo.
Significant progress requires methodological innovation. There is a need for high-throughput analytical methods to screen large populations of wheat varieties for CM16 content and to quantify its various proteoforms, including post-translational modifications like glycosylation. frontiersin.org Advanced MS techniques, such as Data-Independent Acquisition (DIA/SWATH-MS), offer a path toward more accurate and comprehensive quantification in complex samples. nih.govacs.org Furthermore, the development of in vivo analysis tools would be transformative. This could include the generation of transgenic wheat lines expressing fluorescently-tagged CM16, enabling researchers to visualize its subcellular localization, transport, and interactions in real-time within the developing grain using advanced microscopy techniques. Such tools would provide unprecedented insights into its dynamic functions within the living cell.
| Current Method | Limitation | Proposed Innovation | Advantage |
| SDS-PAGE / Western Blot | Low-throughput, semi-quantitative | High-throughput ELISA / Multiplex Immunoassays | Rapid screening of many samples for breeding programs. |
| LC-MS/MS (DDA) | Can have stochastic peptide detection | LC-MS/MS (DIA/SWATH) | More consistent and accurate quantification across multiple samples. |
| In Vitro Binding Assays | Lacks cellular context | In Vivo FRET-FLIM Imaging | Real-time visualization and quantification of protein interactions in living cells. |
| Gene Expression (qRT-PCR) | Measures transcript, not protein | Targeted Proteomics (SRM/PRM) | Direct and absolute quantification of the protein product. |
Q & A
Q. What experimental methods are recommended for predicting linear B-cell epitopes in CM16?
To predict linear B-cell epitopes in CM16, combine bioinformatics tools (e.g., DNAStar software for secondary structure analysis) with empirical validation. Chou-Fasman and Garnier-Robson algorithms can identify potential epitope regions by analyzing α-helices, β-sheets, and turns. However, discrepancies in secondary structure predictions (e.g., conflicting α-helix/β-sheet assignments) necessitate tertiary structure validation via X-ray crystallography or homology modeling . Epitope mapping can be further validated using synthetic peptides and immunoassays with sera from wheat-allergic patients .
Q. How can researchers verify CM16 protein sequences in wheat cultivars?
Use tandem mass spectrometry (MALDI-TOF/MS) combined with enzymatic digestion (trypsin or Glu-C) to confirm CM16 sequences. For example, tryptic peptides covering 94% of the amino acid sequence can be matched to theoretical masses, while discrepancies (e.g., missing peptides like DR or CEAVR) require manual MS/MS verification. Glu-C digestion can fill gaps in sequence coverage, ensuring 100% verification of subunits like CM16 .
Q. What structural characterization techniques are used to study CM16 in heterotetrameric α-amylase inhibitors?
Employ HPLC-MS/MS for relative quantification and subunit identification. CM16 often forms heterotetramers (e.g., CM2/CM3/CM16 assemblies), which can be isolated via 2D electrophoresis and analyzed for mass (theoretical MH+ ~13,428 Da) and inhibitory activity against α-amylases. Structural stability is assessed through circular dichroism (CD) to evaluate α-helix/β-sheet ratios .
Advanced Research Questions
Q. How can contradictory data in CM16 secondary structure predictions be resolved?
Contradictions arise from algorithm biases (e.g., Chou-Fasman vs. Garnier-Robson for α-helix/β-sheet assignments). Integrate computational predictions with experimental use NMR to resolve ambiguous regions or employ homology modeling based on structurally related proteins (e.g., CM3 or CM17). For example, CM16’s ordered helical/β-turn regions dominate its compact structure, as confirmed by trypsin resistance assays .
Q. What methodologies address discrepancies in quantifying CM16 across wheat cultivars?
Discrepancies in relative CM16 levels (e.g., between HPLC-MS/MS and ELISA) may stem from isoform variability or extraction efficiency. Standardize protocols using certified reference materials (ISO 17034) and spike-recovery experiments with isotopically labeled CM16. Cross-validate findings with multiple detection methods (e.g., Western blotting and MRM-MS) .
Q. How do RNAi and CRISPR-Cas9 silencing strategies compare for reducing CM16 allergenic potential?
RNAi silencing (e.g., in Triticum aestivum cv. Bobwhite) reduces CM16 expression by ~70%, validated via qPCR and immunoblotting. CRISPR-Cas9 offers higher specificity but may cause off-target effects in polyploid wheat. Post-silencing, assess allergenic potential using basophil activation tests (BATs) and IgE-binding assays with patient sera. RNAi lines show lower IgE reactivity, confirming CM16’s role in wheat allergies .
Q. What experimental designs are optimal for component-resolved diagnosis (CRD) of CM16-mediated wheat allergies?
Combine CM16-specific IgE quantification (ImmunoCAP ISAC) with clinical history and oral food challenges. CM16 is underrepresented in current CRD panels; include recombinant CM16 produced in Pichia pastoris to improve sensitivity. Correlate IgE levels with clinical symptoms using receiver operating characteristic (ROC) curves, noting that CM16’s IgE reactivity is lower than CM3 but critical for polysensitized patients .
Q. How is the allergenic potential of CM16 evaluated post-silencing in transgenic wheat lines?
Use proteomic profiling (2D-DIGE) to confirm CM16 downregulation. Functional assays include:
- In vitro: Inhibition of human α-amylase activity (reduced activity indicates lower allergenicity).
- In vivo: Skin prick tests (SPTs) and BATs with CM16-silenced wheat extracts. Transgenic lines show ~50% reduced basophil activation compared to wild-type, supporting CM16’s role in eliciting allergic responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
